
Dicyclohexyloctylborane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyloctylborane is an organoboron compound with the chemical formula C18H35B. It is a borane derivative where the boron atom is bonded to two cyclohexyl groups and one octyl group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dicyclohexyloctylborane can be synthesized through the hydroboration of 1-octene with dicyclohexylborane. The reaction typically involves the addition of dicyclohexylborane to 1-octene in the presence of a catalyst, such as a transition metal complex, under an inert atmosphere. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1-octene and dicyclohexylborane are fed into a reactor. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyloctylborane undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic acids or boronates.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: The boron atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: It can be used in the presence of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the boron atom.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Alkanes or alcohols, depending on the reaction conditions.
Substitution: Various substituted boranes or boronates.
Applications De Recherche Scientifique
Dicyclohexyloctylborane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydroboration reactions to form carbon-carbon bonds.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: It is used in the production of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of dicyclohexyloctylborane involves the interaction of the boron atom with various substrates. The boron atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates the formation of new chemical bonds, particularly carbon-carbon bonds, through hydroboration and other reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dicyclohexylborane: Similar in structure but lacks the octyl group.
Dicyclohexylchloroborane: Contains a chlorine atom instead of the octyl group.
Dicyclohexylcarbodiimide: Contains a carbodiimide group instead of the boron atom.
Uniqueness
Dicyclohexyloctylborane is unique due to the presence of both cyclohexyl and octyl groups, which provide it with distinct steric and electronic properties. These properties make it particularly useful in selective hydroboration reactions and other organic transformations.
Propriétés
Numéro CAS |
38103-67-2 |
|---|---|
Formule moléculaire |
C20H37B |
Poids moléculaire |
288.3 g/mol |
InChI |
InChI=1S/C20H37B/c21-17-11-3-1-2-10-16-20(18-12-6-4-7-13-18)19-14-8-5-9-15-19/h18-20H,1-17H2 |
Clé InChI |
QVJLSAWTEPWQNA-UHFFFAOYSA-N |
SMILES canonique |
[B]CCCCCCCC(C1CCCCC1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




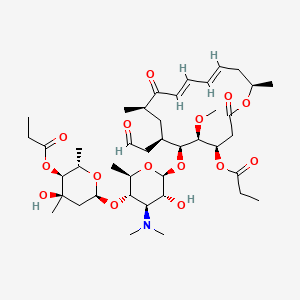
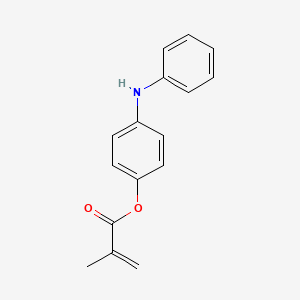
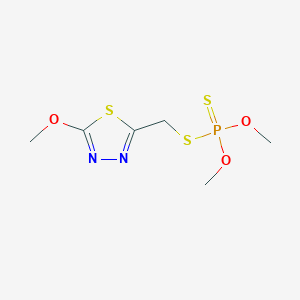

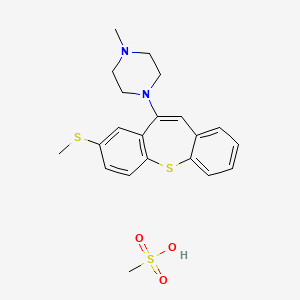

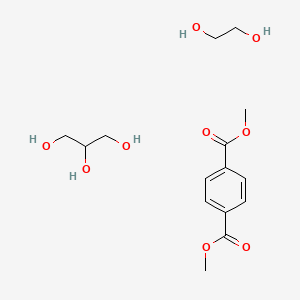
![3-[(2,5-Dimethoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14680252.png)
![(9Z,11Z,13Z)-Cyclonona[ef]heptalene](/img/structure/B14680261.png)
![2,6-Dihydroxy-1,2,7,9-tetramethyl-2,7-dihydro-5h-[1]benzofuro[4,5-g]isochromene-5,10(9h)-dione](/img/structure/B14680273.png)


